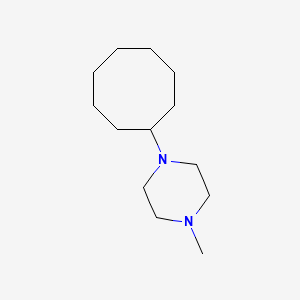
N-(4-iodophenyl)-2-methylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-iodophenyl)-2-methylpentanamide, also known as IPP or 4-Iodo-α-Pyrrolidinopentiophenone, is a synthetic cathinone that belongs to the class of designer drugs. It is a psychoactive substance that has gained popularity among drug users due to its stimulating and euphoric effects. However,
Wirkmechanismus
N-(4-iodophenyl)-2-methylpentanamide acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the stimulating and euphoric effects observed in drug users.
Biochemical and Physiological Effects:
Studies have shown that this compound can cause a range of physiological effects, including increased heart rate, blood pressure, and body temperature. It can also lead to changes in behavior and mood, such as increased alertness, sociability, and euphoria.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-iodophenyl)-2-methylpentanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects on neurotransmitter systems can be studied in vitro and in vivo. However, its psychoactive effects may limit its use in certain experiments, and caution should be taken when handling and administering the substance.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-iodophenyl)-2-methylpentanamide. One area of interest is its potential therapeutic applications, particularly in the treatment of dopamine-related disorders. Another area of research could focus on the development of new synthetic cathinones with improved therapeutic potential and reduced side effects. Additionally, more studies are needed to fully understand the biochemical and physiological effects of this compound and other synthetic cathinones.
Synthesemethoden
The synthesis of N-(4-iodophenyl)-2-methylpentanamide involves the reaction of 4-iodobenzoic acid with 2-bromovalerophenone in the presence of a base such as potassium carbonate. The resulting product is then converted to the amide form using pyrrolidine in the presence of a reducing agent such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
N-(4-iodophenyl)-2-methylpentanamide has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One study found that this compound acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This suggests that this compound may have potential as a treatment for dopamine-related disorders such as Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(4-iodophenyl)-2-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c1-3-4-9(2)12(15)14-11-7-5-10(13)6-8-11/h5-9H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOABTTZDKXTLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methylphenyl)sulfonyl]glycyl-N~1~-ethylglycinamide](/img/structure/B5038727.png)
![N~2~-(2,4-dichlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5038733.png)
![2-(3-chloro-1-benzothien-2-yl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5038743.png)


![N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5038755.png)

![N-(3-{N-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide](/img/structure/B5038771.png)
![3-bromo-4-methoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5038775.png)
![N-(3-fluoro-4-methylphenyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B5038776.png)
![ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B5038779.png)
![N-cyclobutyl-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5038796.png)

